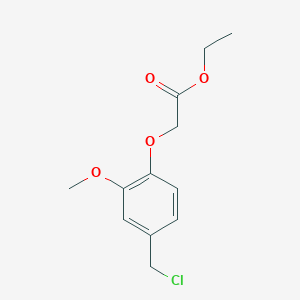

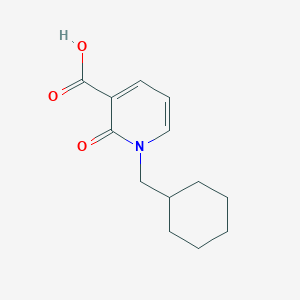

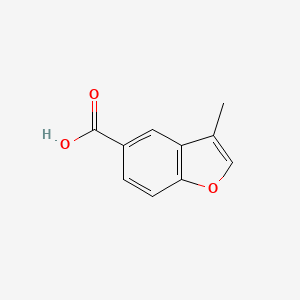

![molecular formula C8H8O3S B1370458 4,7-二氢-5H-噻吩[2,3-C]吡喃-3-羧酸 CAS No. 1169491-14-8](/img/structure/B1370458.png)

4,7-二氢-5H-噻吩[2,3-C]吡喃-3-羧酸

描述

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

The molecular structure of “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has been studied using X-ray diffraction . The crystal structure of protein tyrosine phosphatase 1B complexed with this compound has been deposited in the Protein Data Bank .Physical And Chemical Properties Analysis

The compound “4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid” has a molecular weight of 271.247 . Its chemical formula is C10H9NO6S .科研应用

合成方法

- 钯-铜催化:Raju等人(2006年)的研究讨论了一种方便的方法,用于构建与噻吩融合的α-吡喃,其中涉及钯介导的3-碘噻吩-2-羧酸与末端炔烃的交叉偶联。该方法在钯催化剂存在下展示了串联C–C键形成反应,导致5-取代噻吩[2,3-c]吡喃-7-酮的产生,收率良好 (Raju等人,2006)。

- 超声波辐照下的绿色合成:Rao等人(2014年)报道了一种更环保和实用的合成方法,使用Cu催化的偶联-环化反应,在超声波辐照下合成5-取代噻吩[2,3-c]吡喃-7-酮。该过程利用了一种廉价且无Pd和配体的方法(Rao et al., 2014)。

潜在应用

- 药理学兴趣:4,7-二氢-5H-噻吩[2,3-C]吡喃-3-羧酸衍生物,如噻吩[2,3-c]吡喃-7-酮,由于存在于生物活性剂和药物中,被认为具有潜在的药理学兴趣 (Raju等人,2006)。

- 荧光应用:Sahu等人(2014年)合成了一系列显示取代基依赖荧光的噻吩[3,2-c]吡喃。这些化合物表现出高荧光量子产率和大的斯托克斯位移,表明在光学和荧光技术中具有潜在应用(Sahu et al., 2014)。

- 材料科学应用:Dhayalan等人(2015年)开发了一种新的螺环[噻吩[2,3-c]吡喃],通过选择性的单金属或双金属化,用于制备可溶性共轭寡噻吩和芘衍生物。这表明其在材料科学中的潜在应用,特别是在新型有机材料的开发中(Dhayalan et al., 2015)。

未来方向

The improved efficacy of second-generation correctors with VX-770 and ongoing efforts in discovering new CFTR potentiators promise an encouraging future for CF therapy . The ability to rationally design effective compounds with improved pharmacological properties may hold the key to an ultimate cure of CF .

性质

IUPAC Name |

5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMGBYIAUZTFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620356 | |

| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid | |

CAS RN |

1169491-14-8 | |

| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

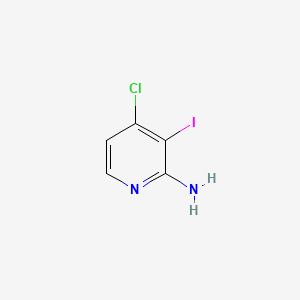

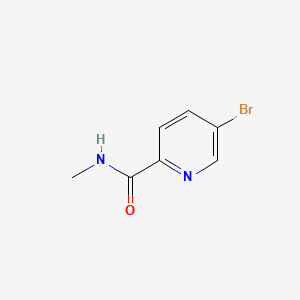

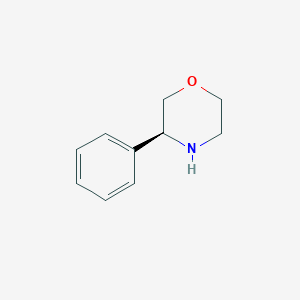

![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)

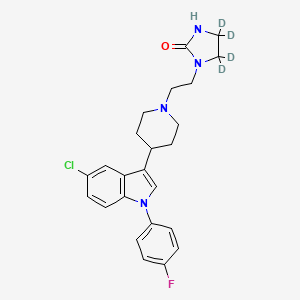

![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)